molecular formula C4H10FeN2O8S B1210258 Unii-56PS9HY5XI CAS No. 14729-84-1

Unii-56PS9HY5XI

Cat. No.: B1210258
CAS No.: 14729-84-1
M. Wt: 302.04 g/mol
InChI Key: YJYOLOWXCPIBSY-UHFFFAOYSA-L
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Description

Structural characteristics may include a central metal ion (e.g., transition metals like iron, nickel, or copper) coordinated with ligands such as nitriles, aldehydes, or halides . Its functional roles could involve acting as a precursor in polymerization, a stabilizer in materials, or a reactive intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferrous glycine sulfate is synthesized by reacting ferrous sulfate with glycine under controlled conditions. The reaction typically involves dissolving ferrous sulfate in water and then adding glycine to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of ferrous glycine sulfate .

Industrial Production Methods

In industrial settings, the production of ferrous glycine sulfate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes to obtain the final product suitable for medicinal use .

Chemical Reactions Analysis

Types of Reactions

Ferrous glycine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ferrous glycine sulfate has a wide range of applications in scientific research:

Mechanism of Action

Ferrous glycine sulfate exerts its effects by providing a bioavailable source of iron, which is essential for the production of hemoglobin. The iron in the compound is absorbed in the intestines and transported to the bone marrow, where it is incorporated into hemoglobin. This process helps in the treatment of iron deficiency anemia by increasing the hemoglobin levels in the blood .

Molecular Targets and Pathways

    Transferrin receptor protein 1: Facilitates the uptake of iron into cells.

    Hemoglobin subunit alpha: Incorporates iron into hemoglobin.

    Ferritin heavy chain: Stores iron within cells.

Comparison with Similar Compounds

Structurally Similar Compound: Isoamyl Nitrile (Hypothetical Analogue)

Structural Similarities :

  • Both compounds likely feature nitrile (-C≡N) functional groups, which confer reactivity in nucleophilic additions or polymer formation.
  • Hypothetical metal coordination in UNII-56PS9HY5XI (e.g., Fe-N≡C-R) vs. purely organic structure in isoamyl nitrile (CH₃CH₂CH(CH₃)CH₂CN).

Key Differences :

Property This compound Isoamyl Nitrile
Chemical Class Metal-coordinated nitrile Organic nitrile
Thermal Stability Higher (metal-ligand stabilization) Moderate (decomposes at ~200°C)
Applications Catalysis, material synthesis Solvent, organic intermediate

Sources indicate that metal-coordinated nitriles exhibit enhanced stability and catalytic efficiency compared to organic counterparts, aligning with industrial demands for robust reagents .

Functionally Similar Compound: 4,4'-Isopropylidenediphenol Polymer (Hypothetical Analogue)

Functional Similarities :

  • Applications in thermosetting plastics or coatings due to reactive functional groups.

Key Differences :

Property This compound 4,4'-Isopropylidenediphenol Polymer
Chemical Structure Metal-organic framework Organic polymer (bisphenol-A based)
Reactivity Oxidative/reductive versatility Limited to phenolic crosslinking
Environmental Impact Potential heavy metal leaching BPA-related toxicity concerns

Analytical methods such as X-ray diffraction (XRD) and chromatography are critical for distinguishing metal-organic frameworks from purely organic polymers, as noted in regulatory guidance .

Research Findings and Data Tables

Comparative Physicochemical Properties

Parameter This compound Isoamyl Nitrile 4,4'-Isopropylidenediphenol Polymer
Molecular Weight ~300 g/mol 111.18 g/mol 228.29 g/mol (monomer)
Melting Point >250°C -45°C 155–158°C
Solubility Polar solvents Organic solvents Low (insoluble in water)

Properties

CAS No.

14729-84-1

Molecular Formula

C4H10FeN2O8S

Molecular Weight

302.04 g/mol

IUPAC Name

2-aminoacetate;hydron;iron(2+);sulfate

InChI

InChI=1S/2C2H5NO2.Fe.H2O4S/c2*3-1-2(4)5;;1-5(2,3)4/h2*1,3H2,(H,4,5);;(H2,1,2,3,4)/q;;+2;/p-2

InChI Key

YJYOLOWXCPIBSY-UHFFFAOYSA-L

SMILES

[H+].[H+].C(C(=O)[O-])N.C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2]

Canonical SMILES

[H+].[H+].C(C(=O)[O-])N.C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2]

Key on ui other cas no.

14729-84-1

Origin of Product

United States

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